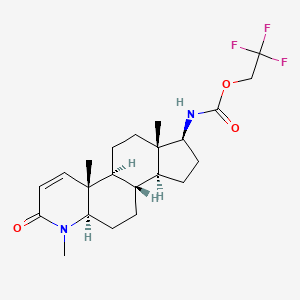

MK-4541

Description

Properties

CAS No. |

796885-38-6 |

|---|---|

Molecular Formula |

C22H31F3N2O3 |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

2,2,2-trifluoroethyl N-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-1-yl]carbamate |

InChI |

InChI=1S/C22H31F3N2O3/c1-20-10-8-15-13(4-7-17-21(15,2)11-9-18(28)27(17)3)14(20)5-6-16(20)26-19(29)30-12-22(23,24)25/h9,11,13-17H,4-8,10,12H2,1-3H3,(H,26,29)/t13-,14-,15-,16-,17+,20-,21+/m0/s1 |

InChI Key |

OGBFNZPDLOPGEO-OCWMMRLVSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2NC(=O)OCC(F)(F)F)CC[C@@H]4[C@@]3(C=CC(=O)N4C)C |

Canonical SMILES |

CC12CCC3C(C1CCC2NC(=O)OCC(F)(F)F)CCC4C3(C=CC(=O)N4C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MK-4541; MK4541; MK 4541 |

Origin of Product |

United States |

Foundational & Exploratory

MK-4541: A Deep Dive into its Anti-Cancer Mechanism in Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-4541, a novel steroidal selective androgen receptor modulator (SARM) and 5α-reductase inhibitor, has demonstrated significant potential in preclinical models of prostate cancer. This technical guide synthesizes the available data on its mechanism of action, focusing on its effects on prostate cancer cells. This compound exhibits a dual action, functioning as an androgen receptor (AR) antagonist in prostatic tissue while displaying anabolic properties in muscle and bone. This tissue-selective activity positions it as a promising therapeutic candidate, potentially offering the anti-tumor efficacy of androgen deprivation therapy (ADT) while mitigating some of its debilitating side effects. In androgen-dependent prostate cancer models, this compound effectively inhibits tumor growth, reduces plasma testosterone (B1683101) levels, suppresses cell proliferation, and induces apoptosis.

Core Mechanism of Action

This compound's primary mechanism of action in prostate cancer cells revolves around its potent antagonism of the androgen receptor. Unlike traditional androgens, which activate the AR to promote gene expression that drives cell growth and survival, this compound binds to the AR and prevents its activation. This inhibitory action disrupts the downstream signaling cascade that is crucial for the proliferation of androgen-dependent prostate cancer cells.

Furthermore, this compound's activity as a 5α-reductase inhibitor contributes to its anti-cancer effects. By inhibiting the conversion of testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT), this compound further reduces the androgenic signaling that fuels prostate tumor growth.

The culmination of these actions is a significant reduction in the expression of proliferation markers, such as Ki67, and the induction of programmed cell death (apoptosis), mediated by the activation of key executioner enzymes like caspase-3.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in prostate cancer models.

Table 1: In Vivo Efficacy of this compound in Dunning R3327-G Prostate Carcinoma Xenograft Model

| Treatment Group | Dosage | Tumor Growth Inhibition | Change in Plasma Testosterone | Ki67 Expression |

| Vehicle Control | - | - | Baseline | High |

| This compound | 100 mg/kg/day | Significant Inhibition | Reduced | Inhibited |

| This compound | 200 mg/kg/day | Significant Inhibition | Reduced | Inhibited |

| Castration | - | Significant Inhibition | Markedly Reduced | Inhibited |

Data synthesized from descriptive reports in preclinical studies. Specific percentages of inhibition and reduction are not publicly available.[1][2]

Table 2: In Vitro Effects of this compound on Prostate Cancer Cells

| Cell Line | Treatment | Effect on Proliferation | Apoptosis Induction | Key Molecular Changes |

| Androgen-Dependent Prostate Cancer Cells | This compound | Inhibition | Induction | Activation of Caspase-3 |

Qualitative summary based on available literature. Dose-dependent quantitative data on proliferation inhibition and apoptosis induction are not detailed in the reviewed sources.[1][3]

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway Inhibition by this compound

The following diagram illustrates the canonical androgen receptor signaling pathway and the points of intervention by this compound.

Induction of Apoptosis by this compound

This diagram outlines the logical flow of how this compound's antagonism of the androgen receptor leads to apoptosis in prostate cancer cells.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, based on standard methodologies and descriptions from available literature, the following outlines the likely protocols used.

Dunning R3327-G Prostate Carcinoma Xenograft Model

-

Animal Model: Male Copenhagen rats are utilized for this androgen-dependent prostate cancer model.[2]

-

Tumor Implantation: Fragments of the Dunning R3327-G tumor are subcutaneously implanted into the flanks of the rats.

-

Treatment Groups: Animals are randomized into several groups: vehicle control, this compound (e.g., 100 and 200 mg/kg/day administered orally), and a positive control group (e.g., castration).

-

Drug Administration: this compound is typically formulated in a suitable vehicle and administered daily via oral gavage.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised and weighed. Blood samples are collected for plasma testosterone analysis. Tumors are fixed for immunohistochemical analysis of biomarkers like Ki67.

In Vitro Cell Proliferation Assay

-

Cell Lines: Androgen-sensitive human prostate cancer cell lines (e.g., LNCaP) are commonly used.

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.

-

Treatment: Cells are treated with varying concentrations of this compound or vehicle control.

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability and proliferation are assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

Caspase-3 Activity Assay

-

Cell Culture and Treatment: Prostate cancer cells are cultured and treated with this compound or a vehicle control for a defined period to induce apoptosis.

-

Cell Lysis: Cells are harvested and lysed to release intracellular contents.

-

Assay Principle: A colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA or DEVD-AFC) is added to the cell lysates.

-

Measurement: The activity of caspase-3 is determined by measuring the cleavage of the substrate, which results in a color change or fluorescence that can be quantified using a microplate reader. The fold-increase in caspase-3 activity in treated cells is calculated relative to untreated controls.[4][5][6]

Conclusion

This compound represents a promising, targeted approach for the treatment of androgen-dependent prostate cancer. Its dual mechanism of AR antagonism and 5α-reductase inhibition, combined with its tissue-selective anabolic effects, offers a compelling profile. The preclinical data strongly support its anti-tumor activity, characterized by the inhibition of cell proliferation and the induction of apoptosis. Further clinical investigation is warranted to fully elucidate its therapeutic potential in prostate cancer patients. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by the available scientific evidence.

References

- 1. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ergo-log.com [ergo-log.com]

- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. mpbio.com [mpbio.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

MK-4541: A Dual-Action Androgen Receptor Modulator and 5α-Reductase Inhibitor for Prostate Cancer Therapy

An In-depth Technical Guide

Abstract

MK-4541 is a novel, orally active, steroidal selective androgen receptor modulator (SARM) and 5α-reductase inhibitor. Its unique dual mechanism of action presents a promising therapeutic strategy for prostate cancer by antagonizing androgen receptor (AR) activity in prostatic tissue while simultaneously exerting anabolic effects on muscle and bone. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, a 4-azasteroid derivative, possesses a complex steroidal backbone. Its systematic IUPAC name is 2,2,2-trifluoroethyl N-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-1-yl]carbamate.[1][2][3]

| Property | Value |

| Chemical Formula | C22H31F3N2O3[1][2][3][4][5] |

| Molar Mass | 428.496 g·mol−1[1] |

| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CC[C@@H]4[C@@]3(C=CC(=O)N4C)C[1] |

| InChI Key | OGBFNZPDLOPGEO-OCWMMRLVSA-N[1][2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: A Dual Approach

This compound exhibits a unique, dual mechanism of action that targets the androgen receptor signaling pathway at two distinct points, making it a promising candidate for the treatment of prostate cancer.[1][5]

Selective Androgen Receptor Modulation (SARM)

As a SARM, this compound acts as a modulator of the androgen receptor. In the prostate, it functions as an antagonist, blocking the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR. This antagonism prevents the nuclear translocation of the AR and subsequent transcription of androgen-dependent genes that promote prostate cancer cell proliferation and survival.[3][6] Conversely, in tissues like muscle and bone, this compound exhibits agonist activity, promoting anabolic effects and potentially mitigating the muscle wasting and bone loss often associated with androgen deprivation therapy (ADT).[3][6]

5α-Reductase Inhibition

In addition to its SARM activity, this compound is an inhibitor of 5α-reductase, the enzyme responsible for converting testosterone into the more potent androgen, DHT.[1][5] By inhibiting this conversion, this compound further reduces the levels of the primary ligand that drives prostate cancer growth.

The following diagram illustrates the dual mechanism of action of this compound within the androgen receptor signaling pathway.

Caption: Dual mechanism of this compound in the androgen receptor signaling pathway.

Preclinical Efficacy

Preclinical studies in animal models have demonstrated the potent anti-tumor and anabolic effects of this compound.

Anti-Androgenic Effects in the Prostate

In a xenograft model using the androgen-dependent Dunning R3327-G prostate carcinoma, oral administration of this compound resulted in significant inhibition of tumor growth.[3][6][7] Furthermore, treatment with this compound led to a marked reduction in the weight of seminal vesicles, an androgen-dependent tissue, and a decrease in plasma testosterone concentrations in intact male rodents.[3][6][7]

Table 1: Anti-Androgenic Effects of this compound in Preclinical Models

| Parameter | Model | Treatment | Result | Reference |

| Tumor Growth | Dunning R3327-G Xenograft | This compound | Significant inhibition | [3][6][7] |

| Seminal Vesicle Weight | Rodent Model | This compound | Significant reduction | [3][6] |

| Plasma Testosterone | Intact Male Rodents | This compound | Significant reduction | [3][6] |

Anabolic Effects on Muscle and Bone

A key advantage of this compound is its tissue selectivity. In castrated rodent models, which mimic the androgen-deprived state of ADT, this compound demonstrated significant anabolic activity. Treatment with this compound led to an increase in lean body mass and improved muscle function.[3][6] This suggests that this compound could potentially counteract the debilitating side effects of traditional ADT, such as sarcopenia and osteoporosis.

Table 2: Anabolic Effects of this compound in Preclinical Models

| Parameter | Model | Treatment | Result | Reference |

| Lean Body Mass | Castrated Rodent Model | This compound | Significant increase | [3][6] |

| Muscle Function | Castrated Rodent Model | This compound | Significant improvement | [3][6] |

Experimental Protocols

The following provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

Dunning R3327-G Prostate Carcinoma Xenograft Model

The Dunning R3327-G cell line is an androgen-sensitive rat prostate adenocarcinoma cell line.[8]

Workflow:

References

- 1. Androgen regulation of 5α-reductase isoenzymes in prostate cancer: implications for prostate cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Androgen-receptor signalling in normal prostate and PCa [pfocr.wikipathways.org]

- 3. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

MK-4541 as a selective androgen receptor modulator

An In-depth Review of a Dual-Activity Selective Androgen Receptor Modulator

Introduction

MK-4541 is a steroidal selective androgen receptor modulator (SARM) and a 5α-reductase inhibitor, developed by Merck for the potential treatment of prostate cancer.[1] Structurally, it is a 4-azasteroid derivative.[1] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and detailed experimental protocols relevant to its evaluation. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is an orally bioavailable small molecule.[1]

| Property | Value | Source |

| IUPAC Name | 2,2,2-trifluoroethyl N-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-1-yl]carbamate | [1] |

| CAS Number | 796885-38-6 | [1] |

| Molecular Formula | C22H31F3N2O3 | [1] |

| Molar Mass | 428.496 g·mol−1 | [1] |

Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both a selective androgen receptor modulator (SARM) and a 5α-reductase inhibitor.[1][2] This unique profile allows it to exert tissue-selective effects, with anti-androgenic actions in the prostate and anabolic effects in muscle and bone.[3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound.

Preclinical Data

The preclinical evaluation of this compound has been primarily conducted in rodent models, demonstrating its potential as a therapeutic agent for prostate cancer while preserving muscle mass.

In Vitro Activity

While specific binding affinities (Ki or IC50) for the androgen receptor and inhibition constants for 5α-reductase are not publicly available, studies have shown that this compound is a potent and selective SARM.[3] It was identified from a screening of 3,000 compounds for its ability to inhibit the growth of androgen-independent, androgen receptor-positive (AR+) prostate cancer cell lines (22Rv1 and LNCaP) without affecting AR-negative cells (PC3 or DU145).[3] Furthermore, this compound induces caspase-3 activity and subsequent apoptosis in AR-positive prostate cancer cells.[3]

In Vivo Efficacy

Prostate Cancer Xenograft Model (Dunning R-3327G)

In a study utilizing the androgen-dependent Dunning R-3327G prostate carcinoma xenograft mouse model, this compound demonstrated significant anti-tumor activity.[2]

| Parameter | Vehicle Control | This compound (100 mg/kg) | Bicalutamide (50 mg/kg) | Castrated | Source |

| Tumor Volume (mm³) | ~1200 | ~400 | ~400 | ~400 | [2] |

| Seminal Vesicle Weight (mg) | ~150 | ~25 | ~50 | ~25 | [2] |

| Plasma Testosterone (ng/mL) | ~4.0 | ~1.0 | ~8.0 | <0.5 | [2] |

Anabolic Activity in Castrated Mice

To assess its anabolic properties, this compound was administered to castrated adult mice. The results indicated a significant preservation of lean body mass and muscle function.[2]

| Parameter | Intact + Vehicle | Castrated + Vehicle | Castrated + this compound (50 mg/kg) | Source |

| Lean Body Mass (g) | ~22 | ~19 | ~21 | [2] |

| Grip Strength (gf) | ~130 | ~110 | ~125 | [2] |

Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited are provided below. These are generalized protocols based on standard methodologies in the field.

Androgen Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of a test compound to the androgen receptor.

Materials:

-

Rat ventral prostates

-

Homogenization buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)

-

Radiolabeled androgen (e.g., [³H]-R1881)

-

Unlabeled androgen (e.g., Dihydrotestosterone - DHT)

-

Test compound (this compound)

-

Hydroxyapatite (B223615) slurry

-

Scintillation cocktail

-

Refrigerated centrifuge, scintillation counter

Procedure:

-

Cytosol Preparation: Homogenize rat ventral prostates in ice-cold homogenization buffer. Centrifuge at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

-

Binding Reaction: In assay tubes, combine the prostate cytosol, a fixed concentration of radiolabeled androgen, and varying concentrations of either the unlabeled competitor (for standard curve) or the test compound.

-

Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Add hydroxyapatite slurry to each tube to adsorb the receptor-ligand complexes. Wash the slurry to remove unbound radioligand.

-

Quantification: Elute the bound radioligand and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

5α-Reductase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of a compound on 5α-reductase.

Materials:

-

Rat prostate or liver tissue

-

Homogenization buffer

-

Radiolabeled substrate (e.g., [¹⁴C]-Testosterone)

-

NADPH

-

Test compound (this compound)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system

-

Scintillation counter or appropriate detector for HPLC

Procedure:

-

Enzyme Preparation: Prepare a microsomal fraction from rat prostate or liver, which is a rich source of 5α-reductase.

-

Enzymatic Reaction: In a reaction mixture, combine the microsomal preparation, radiolabeled testosterone, NADPH, and varying concentrations of the test compound.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Reaction Termination and Extraction: Stop the reaction (e.g., by adding a strong base) and extract the steroids using an organic solvent.

-

Separation: Separate the substrate (testosterone) from the product (dihydrotestosterone - DHT) using TLC or HPLC.

-

Quantification and Analysis: Quantify the amount of radiolabeled DHT produced. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Castrated Rodent Model for Anabolic and Androgenic Activity

This in vivo model is used to assess the tissue-selective effects of SARMs.

Animals and Housing:

-

Adult male rats (e.g., Sprague-Dawley)

-

Standard laboratory housing conditions

Procedure:

-

Castration: Surgically castrate the rats and allow a period for the androgen-dependent tissues to atrophy (e.g., 2 weeks).

-

Treatment: Randomly assign the castrated animals to different treatment groups: vehicle control, a positive control (e.g., testosterone propionate), and various doses of this compound. Administer the treatments daily for a specified duration (e.g., 2-4 weeks).

-

Necropsy and Organ Weight Measurement: At the end of the treatment period, euthanize the animals. Carefully dissect the levator ani muscle, ventral prostate, and seminal vesicles. Remove any adhering fat and connective tissue and record the wet weight of each organ.

-

Data Analysis: Compare the organ weights of the this compound-treated groups to both the vehicle and positive control groups. This allows for the determination of the anabolic (levator ani muscle) and androgenic (prostate and seminal vesicles) effects of the compound.

Conclusion

This compound is a promising SARM with a unique dual mechanism of action that has demonstrated significant anti-tumor activity in preclinical models of prostate cancer while concurrently exhibiting anabolic effects on muscle tissue. This profile suggests its potential as a therapeutic agent that could mitigate the muscle-wasting side effects often associated with androgen deprivation therapy. Further research, including the public dissemination of detailed quantitative pharmacological and pharmacokinetic data, will be crucial for a more complete understanding of its therapeutic potential. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel SARMs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of an anabolic selective androgen receptor modulator that actively induces death of androgen-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Action Selective Androgen Receptor Modulator MK-4541: A Preclinical Overview for Cancer and Muscle Wasting Therapeutics

Introduction

MK-4541 is a novel, steroidal selective androgen receptor modulator (SARM) and 5α-reductase inhibitor that has demonstrated significant potential in early preclinical studies.[1][2][3] Developed by Merck, this compound exhibits a unique dual-action mechanism, functioning as an androgen receptor (AR) antagonist in prostate tissue while simultaneously acting as an AR agonist in anabolic tissues such as muscle and bone.[1][3][4] This tissue-selective activity positions this compound as a promising therapeutic candidate for the treatment of prostate cancer, with the potential to mitigate the muscle wasting and bone density loss commonly associated with androgen deprivation therapy (ADT).[1] This technical guide synthesizes the available early preclinical data on this compound, focusing on its efficacy in prostate cancer models and its anabolic effects, providing researchers and drug development professionals with a comprehensive overview of its core pharmacological profile.

Mechanism of Action

This compound's primary mechanism of action is the modulation of the androgen receptor signaling pathway. In prostate cancer cells, it acts as an antagonist, inhibiting the downstream signaling that leads to cell proliferation and survival.[1][4] Furthermore, it has been shown to induce apoptosis in androgen-independent, AR-positive prostate cancer cells through the activation of caspase-3.[4]

Concurrently, this compound functions as a 5α-reductase inhibitor, blocking the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[1][3] This dual antagonism of the AR pathway in the prostate provides a multi-faceted approach to inhibiting cancer growth.

In contrast to its effects in the prostate, this compound exhibits agonist activity at the androgen receptor in muscle and bone tissues. This anabolic effect promotes the maintenance and growth of lean body mass and supports bone formation, addressing a significant unmet need in patients undergoing ADT who often experience debilitating side effects such as sarcopenia and osteoporosis.[1]

Data Presentation

In Vivo Efficacy: Prostate Cancer

| Model | Treatment Group | Dose | Key Findings | Reference |

| Dunning R3327-G Prostate Carcinoma Xenograft (Mouse) | This compound | Not Specified | Significantly inhibited tumor growth; comparable to castration. | [1][2] |

| Dunning R3327-G Prostate Carcinoma Xenograft (Mouse) | This compound | Not Specified | Reduced plasma testosterone concentrations in intact males. | [1][2] |

| Dunning R3327-G Prostate Carcinoma Xenograft (Mouse) | This compound | Not Specified | Inhibited Ki67 expression in tumors. | [1][2] |

| Androgen-Dependent Prostate Growth (Rat) | This compound | Not Specified | Inhibited androgen-dependent prostate growth. | [1] |

In Vivo Efficacy: Anabolic Activity

| Model | Treatment Group | Dose | Key Findings | Reference |

| Adult Castrated Mice | This compound | Not Specified | Increased lean body mass and muscle function. | [1][2] |

| Adult Castrated Mice | This compound | Not Specified | Restored general activity levels. | [1][2] |

| Ovariectomized Female Rats | This compound | Not Specified | Maintained lean body mass and bone formation. | [1] |

In Vitro Activity

| Cell Line | Cell Type | Treatment Group | Key Findings | Reference |

| AR-positive, androgen-dependent prostate cancer cells | Prostate Cancer | This compound | Inhibits proliferation and induces apoptosis. | [1] |

| Androgen-independent, AR-positive prostate cancer cells (22Rv1, LNCaP) | Prostate Cancer | This compound | Induces caspase-3 activity and cell death. | [4] |

| AR-negative prostate cancer cells (PC3, DU145) | Prostate Cancer | This compound | No effect on cell death. | [4] |

| AR-positive, non-prostate cancer cells | Breast Cancer (MDA-MB-453) | This compound | Spared from cell death. | [4] |

Experimental Protocols

Dunning R3327-G Prostate Carcinoma Xenograft Model

The in vivo anti-tumor efficacy of this compound was evaluated using the androgen-dependent Dunning R3327-G prostate carcinoma xenograft model in mice.[1][2] While specific details of the protocol are not publicly available, a general methodology would involve:

-

Cell Implantation: Dunning R3327-G tumor fragments are subcutaneously implanted into the flanks of male mice.

-

Tumor Growth and Grouping: Tumors are allowed to grow to a predetermined size, after which the animals are randomized into treatment and control groups.

-

Treatment Administration: this compound, likely formulated in a suitable vehicle, is administered orally. Control groups would receive the vehicle alone or a comparator agent such as bicalutamide. A castration group would also be included as a positive control for androgen deprivation.

-

Efficacy Assessment: Tumor volume is measured regularly throughout the study. At the end of the study, tumors are excised and weighed.

-

Biomarker Analysis: Plasma testosterone levels are measured, and tumor tissue is analyzed for markers of proliferation such as Ki67 via immunohistochemistry.

Anabolic Activity in Castrated Mice

To assess the anabolic effects of this compound, adult male mice are surgically castrated to create an androgen-deficient state.[1][2] The general experimental workflow would be:

-

Castration and Recovery: Mice undergo surgical castration and are allowed a recovery period.

-

Treatment Administration: Mice are treated with this compound (oral administration) or a vehicle control.

-

Body Composition Analysis: Lean body mass is measured, typically using techniques like dual-energy X-ray absorptiometry (DEXA).

-

Muscle Function Assessment: Muscle strength and function are evaluated using tests such as grip strength analysis.

-

Activity Monitoring: General locomotor activity is monitored to assess overall well-being and functional recovery.

In Vitro Cell-Based Assays

The effects of this compound on cell proliferation and apoptosis were assessed using a panel of human prostate and non-prostate cancer cell lines.[1][4] A representative protocol would include:

-

Cell Culture: Androgen-dependent (e.g., LNCaP), androgen-independent (e.g., 22Rv1), and AR-negative (e.g., PC3, DU145) prostate cancer cell lines are cultured under standard conditions.

-

Compound Treatment: Cells are treated with varying concentrations of this compound.

-

Proliferation Assay: Cell viability and proliferation are measured using assays such as MTT or CellTiter-Glo.

-

Apoptosis Assay: The induction of apoptosis is determined by measuring the activity of key apoptotic enzymes, such as caspase-3, using commercially available kits.

Visualizations

Caption: Dual-action signaling pathway of this compound in prostate and muscle cells.

Caption: In vivo experimental workflows for evaluating this compound.

References

- 1. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Identification of an anabolic selective androgen receptor modulator that actively induces death of androgen-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-4541: A Technical Overview of its 5-alpha Reductase Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-4541 is a novel investigational agent characterized by its dual activity as a selective androgen receptor modulator (SARM) and a 5-alpha reductase inhibitor.[1][2][3] This unique pharmacological profile positions it as a compound of interest, particularly in research areas such as prostate cancer and other androgen-dependent conditions.[2][3] This technical guide provides an in-depth exploration of the 5-alpha reductase inhibitory aspect of this compound, including the relevant signaling pathways, generalized experimental protocols for assessing such activity, and comparative data for established inhibitors.

While specific quantitative data on the 5-alpha reductase inhibitory activity of this compound, such as IC50 or Ki values, are not publicly available, this guide offers a comprehensive framework for understanding and evaluating this class of compounds.

Data Presentation: Comparative Inhibitory Activity

To provide context for the potency of 5-alpha reductase inhibitors, the following table summarizes the publicly available IC50 values for two well-characterized inhibitors, finasteride (B1672673) and dutasteride (B1684494), against the two primary isozymes of 5-alpha reductase.

| Compound | 5α-Reductase Type 1 (IC50 in nM) | 5α-Reductase Type 2 (IC50 in nM) |

| Finasteride | ~360 | ~69 |

| Dutasteride | ~7 | ~6 |

Note: Data for finasteride and dutasteride are compiled from publicly available research and may vary depending on the specific assay conditions.

Signaling Pathway of 5-alpha Reductase and its Inhibition

The primary role of 5-alpha reductase is the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[4][5][6] DHT has a higher affinity for the androgen receptor and is a key driver of androgenic effects in many tissues.[5] Inhibition of 5-alpha reductase reduces the levels of DHT, thereby mitigating its downstream effects.

Figure 1: Signaling pathway of testosterone conversion to DHT and the inhibitory action of this compound.

Experimental Protocols: Assessing 5-alpha Reductase Inhibition

The following is a generalized protocol for an in vitro enzymatic assay to determine the inhibitory activity of a compound against 5-alpha reductase. This methodology is representative of the approaches commonly used in the field.[7][8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human 5-alpha reductase isozymes.

Materials:

-

Recombinant human 5-alpha reductase type 1 and type 2 enzymes

-

Testosterone (substrate)

-

NADPH (cofactor)

-

Test compound (e.g., this compound)

-

Positive controls (e.g., finasteride, dutasteride)

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 6.5)

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

96-well microplates

-

Incubator

-

LC-MS/MS system for detection of DHT

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound and positive controls in an appropriate solvent (e.g., DMSO).

-

Enzyme Preparation: Dilute the recombinant 5-alpha reductase enzymes to the desired concentration in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, NADPH, and the test compound or control.

-

Enzyme Addition: Add the diluted enzyme to each well to initiate the pre-incubation. Incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Substrate Addition: Add testosterone to each well to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture for a specific duration (e.g., 60 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding the quenching solution.

-

Analysis: Analyze the formation of DHT in each well using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: Generalized experimental workflow for assessing 5-alpha reductase inhibition.

Dual Mechanism of Action of this compound

This compound's therapeutic potential is derived from its dual mechanism of action. As a SARM, it selectively modulates the androgen receptor, exhibiting anabolic effects in tissues like muscle and bone.[2][3] Concurrently, as a 5-alpha reductase inhibitor, it reduces the conversion of testosterone to DHT, which is particularly relevant in androgen-sensitive tissues like the prostate.

Figure 3: Dual mechanism of action of this compound.

Conclusion

This compound represents a promising area of research due to its dual functionality as a SARM and a 5-alpha reductase inhibitor. While specific quantitative data on its inhibitory potency against 5-alpha reductase is not yet in the public domain, the established methodologies for evaluating such compounds provide a clear path for its characterization. The ability to simultaneously promote anabolic effects in select tissues while reducing the potent androgen DHT in others underscores the potential of this and similar molecules in various therapeutic applications. Further research and publication of detailed preclinical and clinical data will be crucial to fully elucidate the therapeutic index and potential applications of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dihydrotestosterone: Biochemistry, Physiology, and Clinical Implications of Elevated Blood Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Discovery and Preclinical Development of MK-4541: A Dual-Action Selective Androgen Receptor Modulator and 5α-Reductase Inhibitor

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

MK-4541 is a novel, orally bioavailable, steroidal selective androgen receptor modulator (SARM) and 5α-reductase inhibitor developed by Merck.[1][2] It was identified through a screening of approximately 3,000 compounds for its unique dual-action profile, which combines anti-androgenic effects in the prostate with anabolic activity in musculoskeletal tissues.[1] Preclinical studies have demonstrated its potential as a therapeutic agent for prostate cancer, with the added benefit of mitigating the muscle wasting and bone loss often associated with androgen deprivation therapy (ADT).[3][4] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Introduction

Androgen deprivation therapy is a cornerstone in the management of prostate cancer; however, it is often accompanied by debilitating side effects such as muscle atrophy, bone density loss, and fatigue.[3] Selective androgen receptor modulators (SARMs) represent a promising therapeutic class that can differentially modulate the androgen receptor (AR) in a tissue-specific manner.[5] The ideal SARM for prostate cancer treatment would exhibit antagonistic activity in the prostate to inhibit tumor growth, while simultaneously exerting agonistic effects in muscle and bone to preserve mass and function.[6]

This compound emerged from a drug discovery program at Merck aimed at identifying such a tissue-selective agent.[1] Its unique 4-azasteroid structure confers a dual mechanism of action: direct modulation of the AR and inhibition of 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT).[2] This whitepaper delves into the preclinical data that underscore the therapeutic potential of this compound.

Discovery and Rationale

This compound was identified from a high-throughput screening of a library of 3,000 manually designed compounds predicted to have SARM activity.[2] The primary goal was to find a compound that could induce apoptosis in androgen-independent, AR-positive prostate cancer cells while sparing non-prostatic tissues.[1] The 4-azasteroid scaffold of this compound was a key structural feature that led to its selection for further development.

Mechanism of Action

This compound's therapeutic effects are mediated through a dual mechanism:

-

Selective Androgen Receptor Modulation: In prostate cancer cells, this compound acts as an AR antagonist, leading to the induction of apoptosis.[1] Conversely, in musculoskeletal tissues, it functions as an AR agonist, promoting anabolic effects.[3]

-

5α-Reductase Inhibition: By inhibiting 5α-reductase, this compound reduces the conversion of testosterone to DHT, further suppressing androgenic signaling in the prostate.[2]

This dual action provides a multi-pronged approach to targeting prostate cancer while preserving muscle and bone health.

Signaling Pathway

The signaling cascade initiated by this compound in prostate cancer cells culminates in apoptosis. While the precise downstream effectors are not fully elucidated in the available literature, a simplified pathway can be visualized as follows:

Preclinical Efficacy

The preclinical development of this compound involved a series of in vitro and in vivo studies to evaluate its efficacy and tissue selectivity.

In Vivo Anti-Tumor Activity

The anti-tumor efficacy of this compound was assessed in the Dunning R3327-G prostate carcinoma xenograft mouse model.[3]

Table 1: In Vivo Anti-Tumor Efficacy of this compound

| Treatment Group | Dosage | Administration | Tumor Growth Inhibition | Reference |

| This compound | 100 mg/kg | Oral gavage, once daily, 5 days/week for 5 weeks | Significantly inhibited tumor growth | [3] |

| Castration | - | Surgical | Similar inhibition to this compound | [3] |

This compound also demonstrated significant anti-androgenic effects on the seminal vesicles and reduced plasma testosterone concentrations in intact male mice.[3] Histological analysis of tumors from this compound-treated mice showed a reduction in the proliferation marker Ki67.[3]

In Vivo Anabolic Activity

The anabolic effects of this compound were evaluated in castrated adult mice to simulate an androgen-deficient state.[3]

Table 2: In Vivo Anabolic Effects of this compound in Castrated Mice

| Parameter | This compound Treatment | Outcome | Reference |

| Lean Body Mass | Increased | Anabolic activity demonstrated | [3] |

| Muscle Function | Increased | Functional improvement observed | [3] |

| General Activity Levels | Restored | Behavioral benefits noted | [3] |

These findings highlight the ability of this compound to counteract the muscle-wasting effects of androgen deprivation.

Experimental Protocols

Dunning R3327-G Prostate Carcinoma Xenograft Model

A detailed protocol for the in vivo assessment of anti-tumor efficacy is outlined below:

-

Cell Culture: Dunning R3327-G prostate carcinoma cells are cultured in an appropriate medium.

-

Animal Model: Male athymic nude mice are used.

-

Tumor Implantation: A suspension of R3327-G cells is subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

-

Treatment Initiation: Once tumors reach a predetermined size, mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally via gavage at the specified dose and schedule.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and biomarker analysis (e.g., Ki67 staining). Plasma is collected for testosterone measurement.

Experimental Workflow

Assessment of Anabolic Activity in Castrated Mice

The protocol to evaluate the anabolic effects of this compound is as follows:

-

Animal Model: Adult male mice are surgically castrated to induce an androgen-deficient state.

-

Treatment Groups: Mice are divided into groups receiving vehicle control or this compound.

-

Drug Administration: this compound is administered for a specified duration.

-

Body Composition Analysis: Lean body mass is measured using techniques such as dual-energy X-ray absorptiometry (DEXA).

-

Muscle Function Assessment: Muscle strength and endurance are evaluated using methods like grip strength tests or treadmill running.

-

Behavioral Analysis: General locomotor activity is monitored to assess overall well-being.

Conclusion

The discovery and preclinical development of this compound by Merck have established it as a promising therapeutic candidate for prostate cancer.[3][4] Its unique dual mechanism of action, combining AR antagonism in the prostate with anabolic effects in muscle and bone, addresses a significant unmet need in the management of this disease.[1][2] The data presented in this whitepaper provide a strong rationale for the continued investigation of this compound in clinical settings. As of 2020, the developmental status of this compound has not been publicly disclosed, and it is not known to have advanced past preclinical studies.[2]

References

- 1. Selective androgen receptor modulators: the future of androgen therapy? - Christiansen - Translational Andrology and Urology [tau.amegroups.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of MK-4541: A Dual-Action Selective Androgen Receptor Modulator and 5α-Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-4541 is a steroidal selective androgen receptor modulator (SARM) characterized by a unique dual mechanism of action: it functions as both a modulator of the androgen receptor (AR) and an inhibitor of 5α-reductase.[1][2] This dual activity confers a pharmacological profile that combines tissue-selective anabolic effects with anti-androgenic properties in specific tissues, such as the prostate.[3][4] Preclinical studies have demonstrated its potential as a therapeutic agent for conditions such as prostate cancer, where it can inhibit tumor growth while concurrently mitigating the muscle wasting and loss of bone density often associated with androgen deprivation therapy (ADT).[3][5]

Pharmacological Profile

This compound exhibits a mixed agonist-antagonist profile at the androgen receptor, a characteristic that defines its tissue selectivity. In anabolic tissues like muscle and bone, it acts as an agonist, promoting growth and maintenance of mass.[3][6] Conversely, in androgen-dependent tissues such as the prostate, it functions as an antagonist, inhibiting the proliferative effects of androgens.[1][3]

Quantitative Pharmacological Data

| Parameter | Value | Receptor/Enzyme | Species | Reference |

| Binding Affinity | ||||

| Androgen Receptor (AR) | Data not available in public sources | Human/Rat | ||

| Progesterone Receptor (PR) | Data not available in public sources | Human/Rat | ||

| Glucocorticoid Receptor (GR) | Data not available in public sources | Human/Rat | ||

| Functional Activity | ||||

| 5α-Reductase Inhibition (IC50) | Data not available in public sources | Human/Rat |

Note: Specific quantitative data for binding affinities (Ki or IC50) and 5α-reductase inhibition are not publicly available in the reviewed literature. The development of this compound was conducted by Merck, and much of the detailed pharmacological data remains proprietary.

In Vitro Efficacy

In vitro studies have demonstrated the pro-apoptotic and anti-proliferative effects of this compound in androgen-sensitive prostate cancer cell lines.[3] A key mechanism of action is the induction of apoptosis through the activation of caspase-3, a critical executioner caspase in the apoptotic pathway.[7]

In Vivo Efficacy

Preclinical in vivo studies have substantiated the dual pharmacological actions of this compound.

Anti-Tumor Activity in Prostate Cancer Models

In the Dunning R3327-G rat prostate carcinoma xenograft model, an androgen-dependent tumor model, administration of this compound resulted in significant inhibition of tumor growth.[1] This anti-neoplastic effect is attributed to its anti-androgenic activity within the prostate tissue.[3] Furthermore, this compound has been shown to reduce plasma testosterone (B1683101) concentrations in intact male animals, likely through feedback inhibition of the hypothalamic-pituitary-gonadal axis.[1]

Anabolic Activity in Muscle and Bone

In castrated rodent models, which mimic a state of androgen deficiency, this compound demonstrated significant anabolic effects.[3] Treatment with this compound led to an increase in lean body mass and improved muscle function.[1] Additionally, it has been shown to maintain bone formation in ovariectomized female rats, indicating its potential to counteract bone loss associated with hormonal deficiencies.[1][3]

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (B1667394) (DHT), translocates to the nucleus and regulates the expression of target genes. This compound, as a SARM, competitively binds to the AR, leading to tissue-specific conformational changes that result in differential recruitment of co-activators and co-repressors, thus modulating gene expression in a tissue-selective manner.

References

- 1. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Growth Hormone/Insulin Growth Factor Axis in Sex Steroid Associated Disorders and Related Cancers [frontiersin.org]

- 6. joe.bioscientifica.com [joe.bioscientifica.com]

- 7. Dunning R3327-G prostate carcinoma of the rat: an appropriate model for drug evaluation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of MK-4541: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-4541 is a novel steroidal molecule identified as a potent and selective androgen receptor modulator (SARM) with a dual mechanism of action that also includes the inhibition of 5α-reductase.[1] Developed by Merck, this compound has demonstrated a unique pharmacological profile, exhibiting anti-androgenic effects in prostate tissue while maintaining anabolic activity in muscle and bone.[1][2] In vitro studies have been pivotal in elucidating its mechanism, revealing its potential as a therapeutic agent for prostate cancer by actively inducing apoptosis in androgen receptor-positive (AR+) cancer cells.[3] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing the experimental protocols used to define its biochemical and cellular activities.

Biochemical and Cellular Activity of this compound

The in vitro activity of this compound has been assessed through a series of biochemical and cell-based assays. These studies have quantified its potency as both an androgen receptor antagonist and a 5α-reductase inhibitor. Furthermore, its effects on cell proliferation and apoptosis have been characterized in various prostate cancer cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative data from the in vitro characterization of this compound.

| Assay Type | Target | Cell Line/System | Key Parameter | Value | Reference |

| Androgen Receptor (AR) Activity | |||||

| AR Competition Binding | Human AR | CV-1 cells | Ki | 1.2 ± 0.4 nM | Schmidt et al., 2014 |

| AR Cotransfection (Antagonist Mode) | Human AR | CV-1 cells | IC50 | 1.3 ± 0.3 nM | Schmidt et al., 2014 |

| AR Cotransfection (Agonist Mode) | Human AR | CV-1 cells | EC50 | >1 µM | Schmidt et al., 2014 |

| 5α-Reductase Inhibition | |||||

| Enzyme Inhibition | Human 5α-reductase type 1 | Microsomes | IC50 | 18 ± 3 nM | Schmidt et al., 2014 |

| Enzyme Inhibition | Human 5α-reductase type 2 | Microsomes | IC50 | 0.8 ± 0.1 nM | Schmidt et al., 2014 |

| Cellular Proliferation and Apoptosis | |||||

| Cell Proliferation | - | 22Rv1 (AR+ Prostate Cancer) | IC50 | 0.2 ± 0.05 µM | Schmidt et al., 2014 |

| Cell Proliferation | - | LNCaP (AR+ Prostate Cancer) | IC50 | 0.3 ± 0.1 µM | Schmidt et al., 2014 |

| Cell Proliferation | - | PC3 (AR- Prostate Cancer) | IC50 | >10 µM | Schmidt et al., 2014 |

| Cell Proliferation | - | DU145 (AR- Prostate Cancer) | IC50 | >10 µM | Schmidt et al., 2014 |

| Caspase-3 Activation | - | 22Rv1 (AR+ Prostate Cancer) | Fold Induction | ~4-fold at 1 µM | Schmidt et al., 2014 |

| Caspase-3 Activation | - | LNCaP (AR+ Prostate Cancer) | Fold Induction | ~3-fold at 1 µM | Schmidt et al., 2014 |

Experimental Protocols

This section details the methodologies for the key in vitro experiments used to characterize this compound.

Androgen Receptor (AR) Competition Binding Assay

This assay determines the binding affinity of this compound to the human androgen receptor.

-

Cell Line: CV-1 (monkey kidney) cells.

-

Protocol:

-

CV-1 cells are co-transfected with expression vectors for the human androgen receptor and a luciferase reporter gene under the control of an androgen-responsive promoter.

-

Transfected cells are incubated with a constant concentration of radiolabeled dihydrotestosterone (B1667394) ([³H]-DHT) and varying concentrations of this compound.

-

Following incubation, the cells are harvested, and the amount of radiolabeled ligand bound to the receptor is measured by scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of [³H]-DHT is determined and used to calculate the inhibitory constant (Ki).

-

AR Cotransfection Functional Assays (Agonist and Antagonist Modes)

These assays assess the functional activity of this compound as either an agonist or an antagonist of the androgen receptor.

-

Cell Line: CV-1 cells.

-

Protocol:

-

CV-1 cells are co-transfected with an androgen receptor expression vector and a reporter plasmid containing an androgen-responsive element driving the expression of a reporter gene (e.g., luciferase).

-

Antagonist Mode: Cells are treated with a fixed concentration of DHT to stimulate AR activity, along with increasing concentrations of this compound.

-

Agonist Mode: Cells are treated with increasing concentrations of this compound alone.

-

After incubation, cells are lysed, and the reporter gene activity is measured.

-

In antagonist mode, the IC50 value is the concentration of this compound that causes a 50% reduction in the DHT-induced reporter activity. In agonist mode, the EC50 is the concentration that produces 50% of the maximal response.

-

5α-Reductase Enzyme Inhibition Assay

This biochemical assay evaluates the inhibitory effect of this compound on the activity of human 5α-reductase isoenzymes.

-

Enzyme Source: Microsomes from cells engineered to express human 5α-reductase type 1 or type 2.

-

Protocol:

-

The reaction mixture contains the enzyme source, NADPH as a cofactor, and the substrate, radiolabeled testosterone (B1683101).

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is incubated at 37°C and then stopped.

-

The conversion of testosterone to dihydrotestosterone (DHT) is quantified using high-performance liquid chromatography (HPLC) with radiometric detection.

-

The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is determined.

-

Cell Proliferation Assay

This cell-based assay measures the effect of this compound on the growth of prostate cancer cells.

-

Cell Lines: 22Rv1, LNCaP (AR+), PC3, and DU145 (AR-).

-

Protocol:

-

Cells are seeded in multi-well plates and allowed to attach.

-

The cells are then treated with various concentrations of this compound or a vehicle control.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

-

The absorbance is read on a plate reader, and the IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated.

-

Caspase-3 Activation Assay

This assay quantifies the induction of apoptosis by measuring the activity of caspase-3, a key executioner caspase.

-

Cell Lines: 22Rv1 and LNCaP.

-

Protocol:

-

Cells are treated with this compound or a vehicle control for a specified time.

-

Following treatment, the cells are lysed to release intracellular contents.

-

The cell lysate is incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Cleavage of the substrate by active caspase-3 releases a fluorescent molecule.

-

The fluorescence is measured using a fluorometer, and the fold increase in caspase-3 activity relative to the control is calculated.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway modulated by this compound and the general workflows of the in vitro assays.

Caption: Signaling pathway of this compound in prostate cancer cells.

Caption: General workflow for the in vitro characterization of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of an anabolic selective androgen receptor modulator that actively induces death of androgen-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anabolic and Antiandrogenic Effects of MK-4541

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-4541 is a novel, orally bioavailable, steroidal selective androgen receptor modulator (SARM) that has demonstrated a unique pharmacological profile with both anabolic and antiandrogenic properties.[1][2] Developed by Merck, this 4-azasteroid derivative has been investigated for its potential therapeutic application in conditions where tissue-selective androgenic activity is desirable, such as in the treatment of prostate cancer, where it could simultaneously inhibit tumor growth and mitigate the muscle wasting (sarcopenia) often associated with androgen deprivation therapy (ADT).[3][4] This document provides a comprehensive technical overview of the preclinical data on this compound, focusing on its dual mechanism of action, quantitative effects on anabolic and androgenic pathways, and the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both a potent antagonist of the androgen receptor (AR) and an inhibitor of the 5α-reductase enzyme.[1][2][3] This combined activity allows for a unique tissue-selective response. In tissues like the prostate, where high concentrations of androgens and their potent metabolite dihydrotestosterone (B1667394) (DHT) drive proliferation, this compound acts as an antiandrogen, blocking these proliferative signals. Conversely, in musculoskeletal tissues, it demonstrates anabolic activity, promoting the maintenance and growth of lean body mass and enhancing muscle function.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound. These data highlight the compound's tissue-selective efficacy in both in vitro and in vivo models.

Table 1: In Vitro Activity of this compound

| Parameter | Assay System | Result | Reference |

| Androgen Receptor Binding Affinity (Ki) | Competitive binding assay with human AR | Data not publicly available | - |

| Androgen Receptor Functional Antagonism (IC50) | AR-dependent reporter gene assay | Data not publicly available | - |

| 5α-Reductase Inhibition (IC50) | Enzymatic activity assay | Data not publicly available | - |

| Apoptosis Induction | Caspase-3 activity in prostate cancer cells | Activation of caspase-3 | [4] |

Table 2: In Vivo Antiandrogenic Effects of this compound in Male Rodent Models

| Parameter | Animal Model | Treatment Group | Dosage | Outcome | Reference |

| Prostate Weight Reduction | Male Rats | This compound | Not specified | Significant reduction, greater than bicalutamide | [4] |

| Seminal Vesicle Weight Reduction | Male Rats | This compound | Not specified | Significant reduction | [3][4] |

| Prostate Tumor Growth Inhibition | Dunning R3327-G Prostate Carcinoma Xenograft Mice | This compound | Not specified | Significant inhibition of tumor growth, comparable to castration | [3] |

| Plasma Testosterone (B1683101) Levels | Intact Male Mice | This compound | 100 and 200 mg/kg | Significant reduction | [3] |

| Prostate Proliferation Marker (Ki67) | Dunning R3327-G Prostate Carcinoma Xenograft Mice | This compound | Not specified | Inhibition of Ki67 expression | [3] |

Table 3: In Vivo Anabolic Effects of this compound in Rodent Models

| Parameter | Animal Model | Treatment Group | Dosage | Outcome | Reference |

| Lean Body Mass | Castrated Adult Mice | This compound | Not specified | Significant increase | [3] |

| Muscle Function | Castrated Adult Mice | This compound | Not specified | Improvement in muscle function | [3] |

| General Activity Levels | Castrated Adult Mice | This compound | Not specified | Restoration to levels of intact mice | [3] |

| Lean Body Mass Preservation | Ovariectomized Female Rats | This compound | Not specified | Maintenance of lean body mass | [3] |

| Bone Formation | Ovariectomized Female Rats | This compound | Not specified | Maintenance of bone formation | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Prostate Cancer Xenograft Model

-

Animal Model: Male immunodeficient mice (e.g., SCID or athymic nude mice).

-

Tumor Implantation: Dunning R3327-G prostate carcinoma cells were subcutaneously injected into the flanks of the mice. Tumors were allowed to establish to a predetermined size (e.g., 100-200 mm³).

-

Treatment Groups:

-

Vehicle control (e.g., oral gavage of a suitable vehicle).

-

This compound (administered orally at various dose levels).

-

Positive control (e.g., castration or administration of a standard antiandrogen like bicalutamide).

-

-

Dosing Regimen: Daily oral administration for a specified duration (e.g., 28 days).

-

Endpoints:

-

Tumor volume was measured regularly (e.g., twice weekly) using calipers.

-

At the end of the study, tumors were excised and weighed.

-

Immunohistochemical analysis of tumors for proliferation markers (e.g., Ki67).

-

Blood samples were collected for measurement of plasma testosterone levels.

-

Castrated Mouse Model for Anabolic Activity

-

Animal Model: Adult male mice (e.g., C57BL/6).

-

Surgical Procedure: Mice underwent surgical castration (orchiectomy) or a sham operation. A recovery period was allowed post-surgery.

-

Treatment Groups:

-

Sham-operated + Vehicle.

-

Castrated + Vehicle.

-

Castrated + this compound (administered orally at various dose levels).

-

Castrated + Testosterone (positive control).

-

-

Dosing Regimen: Daily oral administration for a specified duration (e.g., 4-8 weeks).

-

Endpoints:

-

Body Composition: Lean body mass and fat mass were measured using techniques like DEXA (Dual-energy X-ray absorptiometry) or NMR (Nuclear Magnetic Resonance).

-

Muscle Function: Grip strength was assessed using a grip strength meter.

-

Organ Weights: At necropsy, specific muscles (e.g., gastrocnemius, levator ani) and androgen-sensitive organs (e.g., seminal vesicles) were dissected and weighed.

-

Activity Monitoring: General locomotor activity was monitored using an open-field test or automated activity chambers.

-

Signaling Pathways and Experimental Workflows

Diagram 1: this compound Mechanism of Action in Prostate Tissue

Caption: Dual inhibitory action of this compound in prostate cells.

Diagram 2: Anabolic Action of this compound in Muscle Tissue

References

Methodological & Application

Application Notes and Protocols for MK-4541 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-4541 is a novel investigational steroidal molecule identified as a selective androgen receptor modulator (SARM) with dual functionality as a 5α-reductase inhibitor.[1][2] In preclinical studies, it has demonstrated a unique pharmacological profile, exhibiting anti-androgenic effects on the prostate while promoting anabolic activity in muscle and bone.[1][2] This tissue-selective activity makes this compound a compound of interest for potential therapeutic applications, including the treatment of prostate cancer and muscle wasting conditions.[1][3]

This document provides detailed application notes and protocols for the use of this compound in in vivo mouse models based on available preclinical data.

Mechanism of Action

This compound functions as a modulator of the androgen receptor (AR). In prostate cancer cells that are androgen-dependent, it acts as an AR antagonist, inhibiting the proliferation of these cells and inducing apoptosis.[2][3] This antagonistic action in the prostate is complemented by its ability to inhibit 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).

Simultaneously, this compound exhibits agonistic (androgenic) effects in other tissues, such as skeletal muscle and bone.[1] This anabolic activity helps to increase lean body mass and muscle function, particularly in androgen-deficient states.[2][3] This dual activity profile is a key characteristic of its SARM classification. A simplified signaling pathway is illustrated below.

References

- 1. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of MK-4541

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-4541 is a potent, orally bioavailable selective androgen receptor modulator (SARM) and a 5α-reductase inhibitor.[1] It has demonstrated anti-androgenic effects in prostate tissue while exhibiting anabolic properties in muscle and bone.[2] This dual activity makes this compound a promising candidate for the treatment of prostate cancer, where it aims to inhibit tumor growth without the typical side effects associated with androgen deprivation therapy.[2][3]

These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in prostate cancer cell lines, such as LNCaP, which are androgen-sensitive and express the androgen receptor (AR). The described assays will enable researchers to assess the impact of this compound on cell proliferation, apoptosis, and the androgen receptor signaling pathway.

Androgen Receptor Signaling and Apoptosis Induction by this compound

This compound exerts its effects primarily through the modulation of the androgen receptor (AR) signaling pathway. In prostate cancer cells, androgens like dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm. This binding event triggers the dissociation of heat shock proteins, leading to AR dimerization and translocation into the nucleus. Inside the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, initiating the transcription of target genes, such as prostate-specific antigen (PSA), which promote cell proliferation and survival. This compound, acting as an antagonist in prostate cells, interferes with this process, leading to a downstream reduction in pro-survival signals and the induction of apoptosis. One of the key mediators of apoptosis is the activation of executioner caspases, such as caspase-3.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

LNCaP cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed LNCaP cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well.

-

Incubate the plate for 2 hours at room temperature in the dark to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

| Treatment | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |

| Vehicle Control | 0 | 1.2 ± 0.1 | 100 |

| This compound | 0.1 | 1.1 ± 0.09 | 91.7 |

| This compound | 1 | 0.8 ± 0.07 | 66.7 |

| This compound | 10 | 0.4 ± 0.05 | 33.3 |

| Bicalutamide (Ref) | 10 | 0.7 ± 0.06 | 58.3 |

Note: The data presented are representative and may not reflect the actual results for this compound. Researchers should generate their own data.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner of apoptosis.

Materials:

-

LNCaP cells

-

6-well plates

-

This compound stock solution (in DMSO)

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

Assay buffer

-

Microplate reader

Protocol:

-

Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for 48 hours.

-

Harvest the cells and prepare cell lysates according to the manufacturer's protocol for the caspase-3 assay kit.

-

Determine the protein concentration of each lysate.

-

In a 96-well plate, add an equal amount of protein from each lysate.

-

Add the caspase-3 substrate and assay buffer to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm.

-

Calculate the fold-change in caspase-3 activity relative to the vehicle control.

Data Presentation:

| Treatment | Concentration (µM) | Absorbance (405 nm) (Mean ± SD) | Caspase-3 Activity (Fold Change) |

| Vehicle Control | 0 | 0.2 ± 0.02 | 1.0 |

| This compound | 1 | 0.4 ± 0.03 | 2.0 |

| This compound | 10 | 0.8 ± 0.05 | 4.0 |

| Enzalutamide (B1683756) (Ref) | 10 | 0.6 ± 0.04 | 3.0 |

Note: The data presented are representative and may not reflect the actual results for this compound. Researchers should generate their own data. Enzalutamide has been shown to induce apoptosis.[4][5]

Western Blot Analysis of AR and PSA Expression

This method is used to detect changes in the protein levels of the androgen receptor (AR) and its downstream target, prostate-specific antigen (PSA).

Materials:

-

LNCaP cells

-

6-well plates

-

This compound stock solution (in DMSO)

-

Dihydrotestosterone (DHT)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-AR, anti-PSA, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Seed LNCaP cells in 6-well plates.

-

After 24 hours, replace the medium with a serum-free medium for 24 hours.

-

Treat the cells with this compound at various concentrations in the presence of 10 nM DHT for 48 hours. Include a control with DHT only.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to the loading control (GAPDH).

Data Presentation:

| Treatment | AR Expression (relative to GAPDH) | PSA Expression (relative to GAPDH) |

| DHT (10 nM) | 1.0 | 1.0 |

| DHT + this compound (1 µM) | 0.9 | 0.5 |

| DHT + this compound (10 µM) | 0.8 | 0.2 |

| DHT + Bicalutamide (10 µM) | 0.9 | 0.4 |

Note: The data presented are representative and based on expected outcomes for an AR antagonist. Researchers should generate their own data. Dihydrotestosterone (DHT) is known to increase PSA expression in LNCaP cells.[6][7]

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy in prostate cancer cell models. By systematically assessing its effects on cell proliferation, apoptosis, and androgen receptor signaling, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The provided data tables and diagrams serve as a guide for data presentation and interpretation, facilitating a comprehensive understanding of this compound's cellular effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The androgen receptor antagonist enzalutamide induces apoptosis, dysregulates the heat shock protein system, and diminishes the androgen receptor and estrogen receptor β1 expression in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Androgen deprivation therapy sensitizes prostate cancer cells to T-cell killing through androgen receptor dependent modulation of the apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Androgen-induced prostate-specific antigen gene expression is mediated via dihydrotestosterone in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Muscle Wasting in Cancer Models with MK-4541